6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18388281
InChI: InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)7(4-5)11(12)13/h3-4,10H,1-2H2
SMILES:
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.60 g/mol

6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine

CAS No.:

Cat. No.: VC18388281

Molecular Formula: C8H7ClN2O3

Molecular Weight: 214.60 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine -

Specification

Molecular Formula C8H7ClN2O3
Molecular Weight 214.60 g/mol
IUPAC Name 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)7(4-5)11(12)13/h3-4,10H,1-2H2
Standard InChI Key VMOMEZPYOGPRPF-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(N1)C=C(C=C2[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine ring system—a six-membered heterocycle containing one oxygen and one nitrogen atom—with partial saturation at the 3,4-positions. The chlorine atom occupies the 6-position, while a nitro group is located at the 8-position. This substitution pattern distinguishes it from simpler benzoxazines, conferring distinct electronic and steric properties.

The molecular formula is C₈H₆ClN₂O₃, with a calculated molecular weight of 213.6 g/mol. Experimental data from related compounds, such as 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid (MW: 241.63 g/mol) , corroborate the expected mass range for this class of molecules.

Synthesis and Derivative Formation

Key Synthetic Routes

The synthesis of benzoxazine derivatives often begins with 2-aminophenol derivatives. For 6-chloro-8-nitro variants, two primary strategies emerge:

Nitration of Chlorinated Precursors

Chlorine can be introduced via electrophilic substitution prior to nitration. For example, reacting 2-amino-4-chlorophenol with chloroacetyl chloride yields a chlorinated benzoxazinone intermediate, which undergoes nitration using mixed acids (HNO₃/H₂SO₄) .

Reduction of Nitro Ethers

Nitro groups may be introduced via alkylation of nitrophenoxides. A reported method involves treating 2-bromoesters with potassium 4-chloro-2-nitrophenoxide, followed by reduction with Fe/AcOH or Zn/NH₄Cl to form the benzoxazine core .

Yield Optimization

Reaction conditions critically impact yields:

ParameterOptimal RangeEffect on Yield
Temperature80–100°C>70% above 90°C
SolventMethyl isobutyl ketoneMaximizes purity
CatalystNaHCO₃ (aqueous)Prevents hydrolysis

Data adapted from fused benzoxazine syntheses .

Physicochemical Properties

Thermal Stability

Benzoxazines are renowned for thermal resistance. The nitro and chloro substituents enhance stability via electron-withdrawing effects, as evidenced by thermogravimetric analysis (TGA) of analogous compounds showing decomposition temperatures exceeding 250°C .

Solubility and Reactivity

  • Solubility: Poor in polar solvents (water, ethanol) but soluble in DMF and DMSO.

  • Reactivity: The nitro group facilitates electrophilic substitution at the 5-position, while the chlorine atom is susceptible to nucleophilic displacement .

Biological Activity and Applications

Materials Science Applications

The thermal stability and curing properties of benzoxazines make them attractive for:

  • High-Temperature Polymers: Benzoxazine resins exhibit glass transition temperatures (Tg) > 200°C .

  • Flame Retardants: Chlorine and nitro groups synergistically reduce flammability in polymer blends .

Comparative Analysis with Structural Analogs

The table below contrasts 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine with key analogs:

CompoundSubstituentsBioactivity (IC₅₀)Thermal Stability (°C)
6-Chloro-8-nitro derivative6-Cl, 8-NO₂Under study260 (TGA)
6-Bromo-2H-1,4-benzoxazin-3-one6-Br, 3-keto5-HT₃: 12 nM 220
6-Acetyl-2H-1,4-benzoxazin-3-one6-COCH₃Antibacterial195

Data synthesized from .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (40–60%) due to side reactions during nitration. Catalyst screening (e.g., zeolites for regioselectivity) could improve efficiency .

Underexplored Applications

  • Catalysis: Nitrobenzoxazines as ligands in transition-metal complexes.

  • Energetic Materials: Nitro groups may enhance energy density in propellant formulations.

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